3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
The compound 3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide features a fused oxazolo[5,4-b]pyridine core substituted with two isopropyl groups at positions 3 and 5. A carboxamide linker connects the oxazole ring to a 1,2,4-triazole moiety, which is further substituted with an isopropyl group.
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
3-methyl-6-propan-2-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c1-7(2)11-6-10(12-9(5)22-24-15(12)17-11)14(23)19-16-18-13(8(3)4)20-21-16/h6-8H,1-5H3,(H2,18,19,20,21,23) |
InChI Key |
CWYTZYOXPLKQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the triazole ring, the construction of the oxazole ring, and the final coupling with the pyridine ring.
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Construction of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving amino alcohols and carboxylic acids or their derivatives.
Coupling with the Pyridine Ring: The final step involves coupling the triazole-oxazole intermediate with a pyridine derivative using coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Triazole/Oxazole Moieties
Compound 24 and 25 (Salih et al., 2015)
- Structure :
- Compound 24: 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one.
- Compound 25: 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
- Key Differences: Both compounds incorporate a triazanylidene moiety (distinct from the 1,2,4-triazole in the target compound) and a carbazole group, which introduces a larger aromatic system.
- Synthesis :
- Salih et al. synthesized these compounds via condensation reactions, contrasting with the carboxamide linkage strategy likely used for the target compound.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
- Structure: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c).
- Key Differences: The benzooxazinone core replaces the oxazolo[5,4-b]pyridine in the target compound. Substituents include phenyl-oxadiazole groups, which are metabolically stable but more polar than the isopropyl-triazole in the target .
- Synthesis :
- Synthesized using caesium carbonate and DMF under mild conditions, a method that may differ from the target compound’s synthesis due to the latter’s carboxamide linkage complexity.
N-(5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolo[2,1-f][1,2,4]triazin-4-amine ()
- Structure :
- Features a pyrrolo[2,1-f][1,2,4]triazin-4-amine core linked to a fluoropyridine-carboxamide group.
- Key Differences: The cyclopropyl substituent introduces steric hindrance distinct from the isopropyl groups in the target compound. Fluorine substitution on pyridine enhances electronegativity and bioavailability compared to the non-halogenated target .
Key Research Findings
The absence of fluorine (vs. ) may reduce metabolic stability but decrease electronegativity at the binding site.
Heterocyclic Stability: Oxazolo[5,4-b]pyridine cores (target) are less conformationally flexible than benzooxazinones (), which could influence target selectivity .
Synthetic Complexity :
- The carboxamide linkage in the target compound may require multi-step synthesis compared to the one-pot methods used for compounds in and .
Biological Activity
The compound 3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes triazole and oxazole moieties. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.57 g/mol |
| IUPAC Name | 3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to triazole and oxazole derivatives. The compound has shown promising results against various bacterial strains.
-
Antibacterial Activity :
- The compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- In vitro studies indicated effective inhibition of ESKAPE pathogens, which are notorious for their multidrug resistance.
-
Antifungal Activity :
- Preliminary assessments suggest moderate antifungal activity against common fungal strains such as Candida albicans and Aspergillus niger.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. Specifically:
- Inhibition of InhA : The compound has been shown to inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on Triazole Derivatives :
- Oxazole Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
